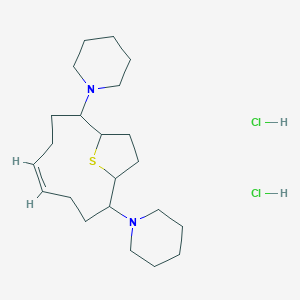
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide, commonly known as TMB or TMB-8, is a compound that has been used in scientific research for several decades. TMB-8 is a selective inhibitor of calcium uptake by the sarcoplasmic reticulum, a specialized organelle found in muscle cells.
Applications De Recherche Scientifique
TMB-8 has been widely used in scientific research to study the role of calcium in various physiological processes. It has been used to investigate the calcium-dependent regulation of muscle contraction, neurotransmitter release, and cell signaling pathways. TMB-8 has also been used to study the effects of calcium on the immune system, cell proliferation, and apoptosis.
Mécanisme D'action
TMB-8 acts as a competitive inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for the uptake of calcium into the sarcoplasmic reticulum. By inhibiting this pump, TMB-8 reduces the amount of calcium that is available for release into the cytoplasm, thereby decreasing the strength and duration of muscle contractions and altering calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and frequency of calcium-dependent contractions in smooth and cardiac muscle, inhibiting the release of neurotransmitters from neurons, and decreasing the production of reactive oxygen species in immune cells. TMB-8 has also been shown to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMB-8 in lab experiments is its selectivity for the SERCA pump, which allows for the specific inhibition of calcium uptake in cells. However, TMB-8 has been shown to have some off-target effects, such as inhibiting the activity of other calcium pumps and channels. Additionally, TMB-8 can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TMB-8. One area of interest is the development of more selective inhibitors of the SERCA pump that do not have off-target effects. Another area of research is the investigation of the role of calcium in various disease states, such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, TMB-8 could be used as a tool to study the effects of calcium on stem cell differentiation and tissue regeneration.
Méthodes De Synthèse
The synthesis of TMB-8 involves the reaction of 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain TMB-8 in high purity.
Propriétés
Nom du produit |
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H21N3O2S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(1-tert-butylbenzimidazol-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-8-15(9-6-13)24(22,23)20-14-7-10-17-16(11-14)19-12-21(17)18(2,3)4/h5-12,20H,1-4H3 |
Clé InChI |
QRPOOLQLYZEDAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)


![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

